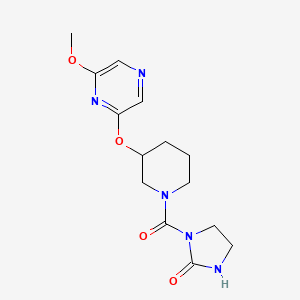

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-22-11-7-15-8-12(17-11)23-10-3-2-5-18(9-10)14(21)19-6-4-16-13(19)20/h7-8,10H,2-6,9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIZCOWGSFURIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxypyrazine Moiety: This step involves the reaction of a suitable pyrazine derivative with methanol under acidic or basic conditions to introduce the methoxy group.

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving diamine derivatives and sulfonium salts.

Coupling Reactions: The methoxypyrazine and piperidine intermediates are then coupled using peptide coupling reactions, often facilitated by reagents such as EDCI or HATU.

Imidazolidinone Formation: The final step involves the cyclization of the intermediate to form the imidazolidinone core, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The piperidine and pyrazine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Materials Science: The unique structural features of this compound make it suitable for the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyrazine moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the imidazolidinone core can contribute to its stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazolidin-2-one scaffold is a common feature in many bioactive compounds. Key structural variations include:

Key Observations:

- Anticancer Activity : The thione group in compound 5j enhances metal-binding capacity (e.g., Cu²⁺), enabling "self-activating" nuclease activity, which is absent in the target compound due to its oxygen-based imidazolidin-2-one core .

- Antibacterial Effects : Chlorophenyl and pyridyl groups in D31-D34 correlate with MurA enzyme inhibition, suggesting that electron-withdrawing substituents (e.g., Cl) enhance interactions with bacterial targets .

Biological Activity

The compound 1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 331.33 g/mol. The structure features a methoxypyrazine moiety linked to a piperidine ring and an imidazolidinone core, which may contribute to its biological activity.

Structural Characteristics

| Component | Description |

|---|---|

| Methoxypyrazine Group | Contributes to potential receptor interactions |

| Piperidine Ring | Common scaffold in pharmacologically active compounds |

| Imidazolidinone Core | Enhances stability and solubility |

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The presence of functional groups allows for specific binding interactions, potentially modulating the activity of these targets.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial or antifungal properties, though further in vitro studies are required to confirm these effects.

- Kinase Inhibition : The indole-like structure suggests potential for inhibiting specific kinases, which are critical in various signaling pathways.

- GPCR Interaction : The piperidine component may facilitate binding to G-protein coupled receptors (GPCRs), a common target for drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study on similar piperidine derivatives highlighted their role in modulating epoxide hydrolase activity, indicating a pathway for therapeutic application in inflammatory diseases .

- Research on indole derivatives has shown promising anticancer activities, suggesting that compounds with similar structures could be effective in cancer treatment.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Preparation of Methoxypyrazine Derivative : This step is crucial for establishing the core structure.

- Formation of Piperidine Ring : Techniques such as Ugi reactions are commonly employed.

- Attachment of Imidazolidinone Moiety : Final cyclization reactions yield the target compound.

Applications in Research

The compound is being investigated for various applications:

- Medicinal Chemistry : Evaluating its efficacy against hematological disorders and pulmonary diseases.

- Molecular Simulation Studies : Understanding binding patterns with biological targets through computational methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.